molecular formula C8H9N3S B1399121 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine CAS No. 1094070-46-8

6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine

Cat. No. B1399121
M. Wt: 179.24 g/mol
InChI Key: MUTMRESYFDVMHM-UHFFFAOYSA-N
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Description

6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1094070-46-8 . It has a molecular weight of 179.25 . The IUPAC name for this compound is 6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine .


Molecular Structure Analysis

The InChI code for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is 1S/C8H9N3S/c1-6-5-11-4-3-9-7(11)8(10-6)12-2/h3-5H,1-2H3 . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Antiulcer and Cytoprotective Activity

6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine has been studied for its potential in antiulcer agents. Research has shown that certain imidazo[1,2-a]pyrazines, including this compound, exhibit a combination of antisecretory and cytoprotective activity in animal models. These properties make them candidates for developing treatments against ulcers while minimizing adverse effects (Kaminski et al., 1987).

Versatile Scaffold in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine, the core structure of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine, is recognized for its versatility in organic synthesis and drug development. This compound acts as a scaffold, aiding in the synthesis and reactivity of various biologically active molecules. The chemical structure allows for diverse biological applications, highlighting its significance in the scientific community (Goel, Luxami, & Paul, 2015).

Novel Synthesis Methods

Recent studies have demonstrated innovative methods to synthesize variants of imidazo[1,2-a]pyrazines. These methods involve controlling reaction parameters like water content in the solvent, enabling the creation of new classes of compounds. Such advancements in synthesis techniques are crucial for exploring the full potential of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in various applications (Martynovskaya et al., 2022).

Inotropic Activity and Cardiovascular Research

Research has also explored the role of nitrogen position in imidazo[1,2-a]pyrazines for inotropic activity, which is crucial for developing drugs for congestive heart failure. Subtle changes in nitrogen position in these compounds, including 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine, can significantly affect their potency, highlighting their potential in cardiovascular research (Spitzer, Victor, Pollock, & Hayes, 1988).

Safety And Hazards

The safety information for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine includes several hazard statements: H315, H317, H319, H335 . These correspond to potential skin irritation, skin sensitization, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

6-methyl-8-methylsulfanylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-6-5-11-4-3-9-7(11)8(10-6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTMRESYFDVMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719231
Record name 6-Methyl-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine

CAS RN

1094070-46-8
Record name 6-Methyl-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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